3-Decanone, 8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decanone, 8-methoxy- is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is also known as 8-Methoxy-3-decanone. This compound is a ketone with a methoxy group attached to the eighth carbon of the decanone chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 3-Decanone, 8-methoxy- can be achieved through several routes. One common method involves the reaction of decanone with methanol in the presence of an acid catalyst to introduce the methoxy group at the desired position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, temperature control, and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3-Decanone, 8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Decanone, 8-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Decanone, 8-methoxy- involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes and other biological molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
3-Decanone, 8-methoxy- can be compared with other similar compounds such as:
3-Decanone: Lacks the methoxy group, which significantly alters its chemical properties and reactivity.
8-Methoxy-2-decanone: Another methoxy-substituted decanone with different positional isomerism.
3-Octanone: A shorter chain ketone with different physical and chemical properties. The presence of the methoxy group in 3-Decanone, 8-methoxy- makes it unique in terms of its reactivity and applications
Properties
CAS No. |
30571-79-0 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8-methoxydecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h11H,4-9H2,1-3H3 |
InChI Key |
DLERBWIWDVHKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.